![molecular formula C9H12N2O4S B187331 N-Isopropyl 3-nitrobenzenesulfonamide CAS No. 28860-10-8](/img/structure/B187331.png)
N-Isopropyl 3-nitrobenzenesulfonamide
Overview
Description
N-Isopropyl 3-nitrobenzenesulfonamide is an organic compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol It is characterized by the presence of an isopropyl group attached to the nitrogen atom of a 3-nitrobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Isopropyl 3-nitrobenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzenesulfonyl chloride with isopropylamine in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl 3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or hydrazine monohydrate.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Reduction: The major product is N-Isopropyl 3-aminobenzenesulfonamide.
Substitution: The products vary depending on the nucleophile used but generally involve the replacement of the sulfonamide nitrogen.
Scientific Research Applications
Medicinal Chemistry
N-Isopropyl 3-nitrobenzenesulfonamide is primarily recognized for its potential antibacterial properties . The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase crucial for folic acid synthesis in bacteria. This mechanism leads to the interruption of nucleic acid synthesis, thereby hindering bacterial growth.
Enzyme Inhibition Studies
The compound can be utilized in studying enzyme inhibition and protein interactions due to its structural characteristics. Its sulfonamide moiety allows it to interact with various biological targets, making it a candidate for exploring the inhibition pathways of enzymes involved in folate metabolism.
Drug Development
Given its structural attributes, this compound may serve as a lead compound in drug discovery processes aimed at developing new antibacterial agents or other therapeutic drugs targeting different diseases .
Synthesis of Complex Organic Molecules
In organic chemistry, this compound acts as an intermediate in synthesizing more complex organic molecules. Its reactive functional groups can facilitate various chemical reactions, making it valuable in synthetic pathways.
Research has indicated that compounds containing sulfonamide groups can exhibit significant biological activity, including potential anticancer effects due to their ability to generate reactive oxygen species (ROS) within cells . This property warrants further investigation into their applications in cancer therapeutics.
Case Study 1: Antibacterial Activity
Research has demonstrated that sulfonamides like this compound effectively inhibit bacterial growth by targeting folate synthesis pathways. In vitro studies revealed promising results against various bacterial strains, highlighting the need for further exploration into its clinical applications .
Case Study 2: Structure-Activity Relationship (SAR)
A systematic SAR study focused on identifying affinity probes related to sulfonamides has shown that modifications on the aromatic rings can significantly affect biological activity. Such studies are crucial for developing new compounds with enhanced efficacy against specific targets .
Mechanism of Action
The mechanism of action of N-Isopropyl 3-nitrobenzenesulfonamide largely depends on its interaction with biological targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, sulfonamides can prevent the synthesis of folic acid in bacteria, leading to their antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl 3-nitrobenzenesulfonamide
- N-Ethyl 3-nitrobenzenesulfonamide
- N-Propyl 3-nitrobenzenesulfonamide
Uniqueness
N-Isopropyl 3-nitrobenzenesulfonamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interaction with biological targets compared to its methyl, ethyl, and propyl analogs .
Biological Activity
N-Isopropyl 3-nitrobenzenesulfonamide (CAS 28860-10-8) is an organic compound characterized by a sulfonamide functional group attached to a benzene ring that is further substituted with a nitro group at the meta position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial properties and possible applications in drug development.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₁N₃O₃S
- Molecular Weight : Approximately 244.27 g/mol
- Structure : The compound features a sulfonamide moiety, which is known for its biological activity, particularly in inhibiting bacterial growth by interfering with folic acid synthesis.
This compound's biological activity can be attributed to its structural components:
- Sulfonamide Group : Known for its antibacterial effects, sulfonamides inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to an interruption in nucleic acid synthesis, ultimately hindering bacterial growth.
- Nitro Group : The presence of the nitro group enhances the compound's reactivity and may contribute to generating reactive oxygen species (ROS) within cells, which can induce oxidative stress and apoptosis in cancer cells.
Biological Activity and Research Findings
Research has highlighted several aspects of the biological activity of this compound:
- Antibacterial Activity :
-
Potential Anticancer Activity :
- The nitro group suggests that this compound may also possess anticancer properties. Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells through ROS generation.
- Enzyme Interaction Studies :
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-Methyl 3-nitrobenzenesulfonamide | C₈H₉N₃O₃S | Contains a methyl group; potential differences in solubility |
N-Ethyl 3-nitrobenzenesulfonamide | C₉H₁₁N₃O₃S | Ethyl substitution may affect reactivity and antibacterial efficacy |
N-Isopropyl 4-nitrobenzenesulfonamide | C₉H₁₁N₃O₃S | Nitro group at para position alters biological activity |
Case Studies and Experimental Evidence
Several studies have explored the biological efficacy of this compound:
- In vitro Studies : Research has demonstrated that this compound exhibits significant inhibition against specific bacterial strains, supporting its potential as an antibacterial agent .
- Proteasome Inhibition : In related studies, compounds structurally similar to this compound were evaluated for their ability to inhibit proteasomal activity, which is critical in cancer cell survival . This suggests that further investigation into this compound could reveal additional therapeutic applications.
Properties
IUPAC Name |
3-nitro-N-propan-2-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-7(2)10-16(14,15)9-5-3-4-8(6-9)11(12)13/h3-7,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQDOINNAIAMAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283207 | |
Record name | 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28860-10-8 | |
Record name | N-(1-Methylethyl)-3-nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28860-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 30396 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028860108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 28860-10-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30396 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitro-N-(propan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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